molecular formula C15H16N6O3S2 B2846972 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394232-99-6

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2846972
CAS No.: 394232-99-6
M. Wt: 392.45
InChI Key: WJDDJHBOEIAXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group. The thiadiazole is linked via an acetamide bridge to a 4-methyl-1,2,4-triazole moiety through a thioether bond. The triazole-thio group introduces sulfur-based reactivity and hydrogen-bonding capabilities, which may influence pharmacokinetics and target engagement.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S2/c1-21-8-16-20-15(21)25-7-12(22)17-14-19-18-13(26-14)10-5-4-9(23-2)6-11(10)24-3/h4-6,8H,7H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDDJHBOEIAXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structural features of this compound include a thiadiazole ring and a triazole moiety, both of which contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be broken down as follows:

Component Description
Thiadiazole Ring A five-membered heterocyclic ring containing sulfur and nitrogen atoms. Known for diverse biological activities.
Triazole Moiety A five-membered ring with three nitrogen atoms that enhances biological activity and stability.
Dimethoxyphenyl Group A phenyl ring substituted with two methoxy groups that may influence lipophilicity and bioactivity.

Anticancer Properties

Research indicates that thiadiazole derivatives have significant anticancer potential. Various studies have demonstrated that compounds containing thiadiazole rings can inhibit cancer cell proliferation and induce apoptosis. For instance:

  • Mechanism of Action : Thiadiazoles can interfere with DNA replication processes due to their structural similarity to nucleobases, making them effective against cancer cells .
  • Cell Viability Assays : In vitro studies using MTS assays showed that certain thiadiazole derivatives significantly reduced the viability of cancer cell lines (e.g., LoVo and MCF-7 cells) at concentrations ranging from 6.25 to 400 μM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Thiadiazole derivatives have been noted for their ability to inhibit bacterial growth and exhibit antifungal properties:

  • Studies on Antimicrobial Efficacy : Several derivatives have shown promising results against various microbial strains, indicating a broad spectrum of activity.

Case Studies

  • Synthesis and Evaluation of Thiadiazole Derivatives : A series of studies synthesized various thiadiazole derivatives and evaluated their biological activities. For example, modifications in the substituents on the thiadiazole ring led to varying degrees of anticancer activity .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how changes in the chemical structure affect biological activity. For instance, altering the position or type of substituents on the thiadiazole or triazole rings can enhance or diminish activity against specific cancer types .

Comparative Analysis

A comparison of similar compounds highlights the unique pharmacological profile of this compound:

Compound Name Structural Features Biological Activity
N-(5-benzothiazol-2-yl)-2-acetamideBenzothiazole instead of thiadiazoleAnticancer
N-(4-methylphenyl)-2-thioacetamideMethyl substitution on phenylAntimicrobial
5-(4-pyridyl)-1,3,4-thiadiazolePyridine instead of piperazineAntiviral

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Key Substituents Biological Activity Notes Physicochemical Properties
Target Compound 1,3,4-Thiadiazole 5-(2,4-Dimethoxyphenyl); Triazole-thio Likely enhanced binding due to methoxy groups Moderate lipophilicity, improved stability
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide 1,3,4-Thiadiazole 5-(4-Chlorophenyl); Piperazine Anticancer activity (in vitro) Higher polarity due to piperazine
N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine 1,3,4-Oxadiazole Phenyl-thiazole Not specified Reduced electron density vs. thiadiazole
2-[(5,6-Diphenyl-1,2,4-Triazin-3-yl)Thio]-N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)Acetamide 1,2,4-Triazine + Thiadiazole Diphenyl-triazine; Phenyl-thiadiazole High lipophilicity Potential for π-π stacking interactions
N-(Substituted-Phenyl)-2-[5-(3-Substituted-Phenyl)-1,3,4-Thiadiazol-2-yl Amino]-Acetamide 1,3,4-Thiadiazole Hydroxyl/Chloro-phenyl Analgesic/antipyretic activity Variable solubility based on substituents

Key Comparative Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :
    The target compound’s 2,4-dimethoxyphenyl group provides electron-donating effects, which may stabilize charge-transfer interactions in biological targets compared to electron-withdrawing substituents like 4-chlorophenyl . Methoxy groups also enhance metabolic stability relative to hydroxyl groups, which are prone to glucuronidation .

  • Conversely, triazine-containing derivatives (e.g., ) introduce additional nitrogen atoms, enabling diverse hydrogen-bonding patterns but increasing synthetic complexity.
  • Thioether vs. Amine Linkages :
    The thioether bridge in the target compound offers greater resistance to enzymatic cleavage compared to amine linkages in derivatives like . This may prolong half-life in vivo.

  • Biological Activity Trends: Thiadiazole derivatives with methoxy or chloro substituents (e.g., ) exhibit broad-spectrum bioactivity, including anticancer and fungicidal effects.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 4-Chlorophenyl Analogue Triazine Derivative
LogP ~2.5 (estimated) ~2.0 ~3.8 (highly lipophilic)
Solubility (aq.) Moderate (methoxy enhances) Low (chloro reduces) Very low
Metabolic Stability High (methoxy resists oxidation) Moderate Low (triazine susceptible)

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential acylation and thioether coupling. Key steps include:

  • Cyclization of thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring .
  • Thiol-disulfide exchange reactions to introduce the triazole-thioether moiety, monitored via TLC and optimized at 60–80°C in DMF .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants (e.g., 1.2:1 thiol:alkyl halide) can improve yields to >70% .

Q. How is the compound’s structure validated, and what spectroscopic techniques are critical for characterization?

  • Methodological Answer :

  • 1H/13C NMR : Confirms aromatic methoxy groups (δ 3.8–4.0 ppm for OCH3) and thiadiazole/triazole backbone protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ calculated for C19H20N6O3S2: 457.12) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 < 10 µM indicating potency .

Advanced Research Questions

Q. How can researchers address low yields or side-product formation during the thiadiazole ring synthesis?

  • Methodological Answer :

  • Side Reactions : Hydrazine byproducts may form if cyclization pH deviates from 2–3. Use HCl/EtOH at reflux (12 hr) to suppress impurities .
  • Catalytic Additives : Adding ZnCl2 (5 mol%) improves regioselectivity during thiadiazole formation .
  • Workup : Extract unreacted precursors with dichloromethane/water partitioning to isolate the pure thiadiazole intermediate .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed DMSO concentration ≤1% in cell assays) .
  • Structural Analogs : Test derivatives with modified methoxy or triazole groups to isolate structure-activity relationships (SAR) .
  • Target Validation : Use CRISPR-edited cell lines to confirm specificity (e.g., knock out COX-2 to validate anti-inflammatory mechanisms) .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulations to predict binding affinities with enzyme active sites (e.g., COX-2 PDB: 5KIR) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for triazole-thioether interactions .
  • Mutagenesis Studies : Replace key residues (e.g., Arg120 in α-glucosidase) to confirm binding pocket specificity .

Q. How does the compound’s chemical stability vary under different pH and solvent conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–12) for 24 hr; HPLC analysis shows degradation >20% at pH <3 (thioether hydrolysis) .
  • Solvent Effects : Stability in DMSO > methanol > water; avoid prolonged storage in aqueous solutions .
  • Thermal Stability : TGA/DSC reveals decomposition onset at 220°C, suitable for lyophilization .

Q. What strategies enhance selectivity for biological targets while minimizing off-target effects?

  • Methodological Answer :

  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkers to improve membrane permeability .
  • Bioisosteric Replacement : Substitute the 2,4-dimethoxyphenyl group with trifluoromethoxy to reduce metabolic oxidation .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., thiadiazole N-atoms) for target-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.